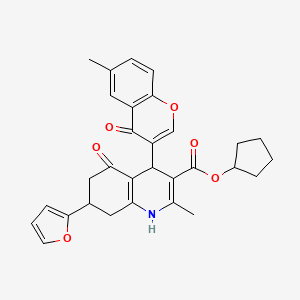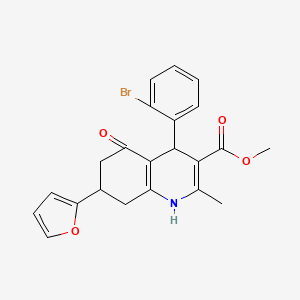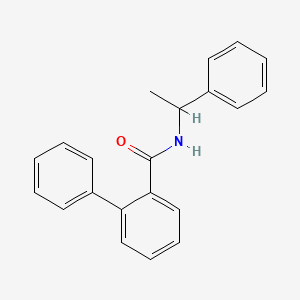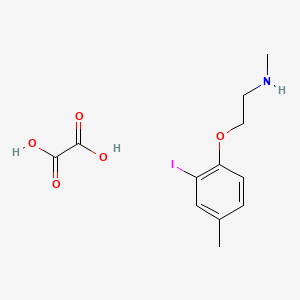![molecular formula C23H21N3O3 B4096246 1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4096246.png)
1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE
Overview
Description
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a carbonyl group and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a potential tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the biphenyl group.
1,4-Bis(4-nitrophenyl)piperazine: Contains two nitrophenyl groups but no biphenyl group.
1-Methyl-4-(4-nitrophenyl)piperazine: Contains a methyl group instead of a biphenyl group.
The uniqueness of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(22-9-5-4-8-21(22)18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-12-20(13-11-19)26(28)29/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIWVFKKHNFQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B4096164.png)

![3,3'-[(2,4,5-trimethoxyphenyl)methylene]bis(1-methyl-1H-indole)](/img/structure/B4096175.png)
![N-(sec-butyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4096183.png)
![2-methyl-5-oxo-N-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4096185.png)
![methyl 4-[4-(diethylamino)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4096189.png)


![1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4096214.png)
![2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4096226.png)



![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4096257.png)
